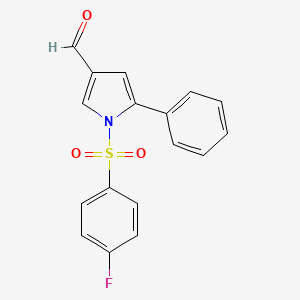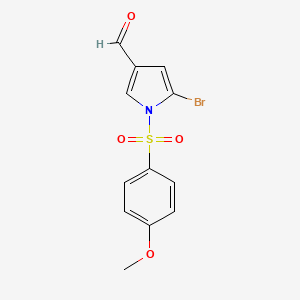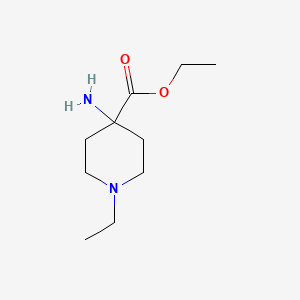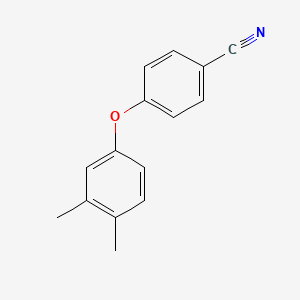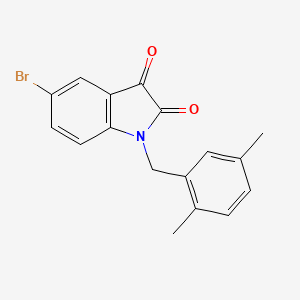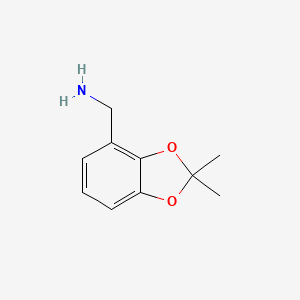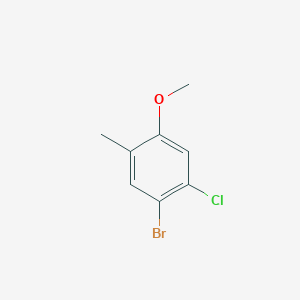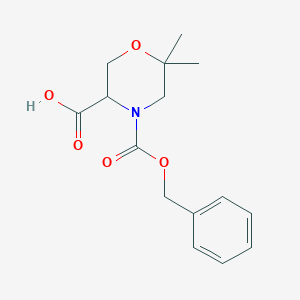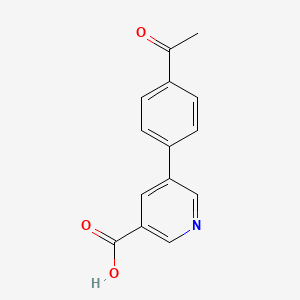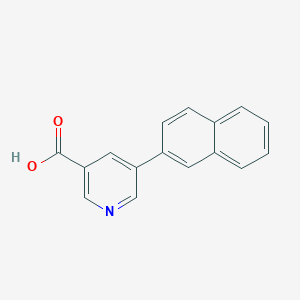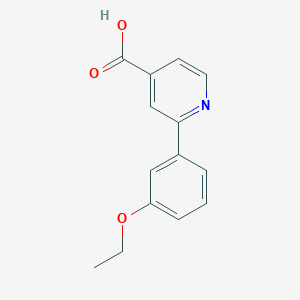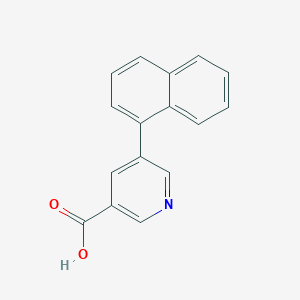
5-(Naphthalen-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)nicotinic acid, also known as 5-naphthalen-1-ylpyridine-3-carboxylic acid, is a versatile chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. This compound is characterized by the presence of a naphthalene ring attached to a nicotinic acid moiety, making it structurally unique and significant in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid typically involves the coupling of naphthalene derivatives with nicotinic acid or its derivatives. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille-Kelly intramolecular cross-coupling . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-(Naphthalen-1-yl)nicotinic acid has immense potential in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is investigated for its potential interaction with nicotinic acid receptors in the nervous system, which are involved in various neurological functions.
Medicine: Research suggests its potential use in drug discovery, particularly for targeting nicotinic acid receptors implicated in several diseases.
Industry: The compound’s unique structure allows for diverse applications, ranging from material synthesis to the development of new chemical processes.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid involves its interaction with nicotinic acid receptors (nAChRs) in the nervous system. These receptors are ion channels that, when activated, allow the flow of cations, influencing neuronal excitability and cell signaling mechanisms . The compound’s structural similarity to nicotinic acid suggests it may modulate these receptors, potentially affecting various neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A known ligand for nicotinic acid receptors, used in the treatment of dyslipidemia and other conditions.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in various chemical and biological applications.
Uniqueness
5-(Naphthalen-1-yl)nicotinic acid is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. Its potential interaction with nicotinic acid receptors and diverse applications in scientific research highlight its significance compared to other similar compounds .
Properties
CAS No. |
1261926-90-2 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(4-methylnaphthalen-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-7-15(16-5-3-2-4-14(11)16)12-8-13(17(19)20)10-18-9-12/h2-10H,1H3,(H,19,20) |
InChI Key |
ATMPTBBJVZSDRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


